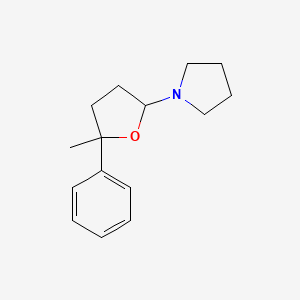
1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring fused with an oxolane ring, which is substituted with a methyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-5-phenyloxolan-2-one with pyrrolidine under acidic or basic conditions to facilitate the ring closure. The reaction can be catalyzed by various agents, including Lewis acids or bases, to improve yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions, along with catalysts such as cobalt or nickel oxides, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, high pressure.
Substitution: Alkyl halides, sulfonates, nucleophilic reagents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrolidine compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets and exhibit pharmacological effects.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of novel therapeutic agents for various diseases.
Industry: The compound’s unique structural features make it suitable for use in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism by which 1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Uniqueness: 1-(5-Methyl-5-phenyloxolan-2-yl)pyrrolidine is unique due to its fused ring structure, which combines the properties of both pyrrolidine and oxolane. This fusion imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
65989-86-8 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
1-(5-methyl-5-phenyloxolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-15(13-7-3-2-4-8-13)10-9-14(17-15)16-11-5-6-12-16/h2-4,7-8,14H,5-6,9-12H2,1H3 |
Clave InChI |
OEEVSHNRRPHHLP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(O1)N2CCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



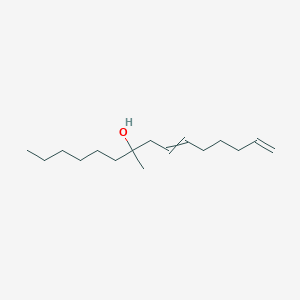

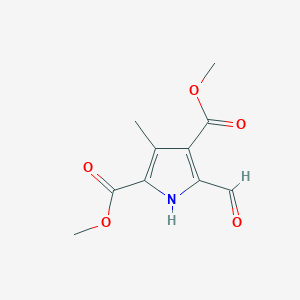
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)

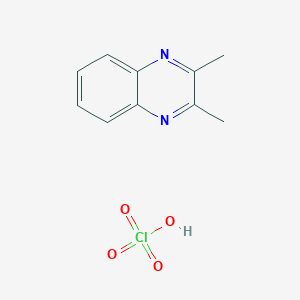


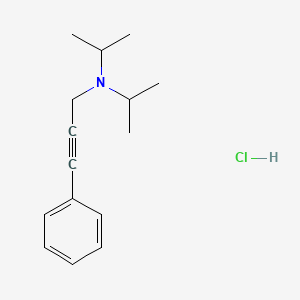

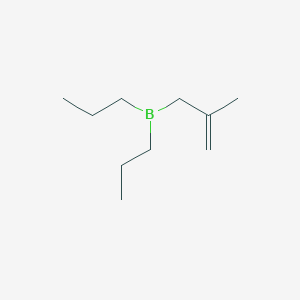
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)

